4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is a synthetic organic compound with the molecular formula C12H15NO3. This compound is characterized by the presence of an anilino group substituted with two methyl groups at the 2 and 6 positions, a propylamino group, and a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and propylamine.
Formation of Intermediate: The intermediate compound is formed by reacting 2,6-dimethylaniline with a suitable acylating agent to introduce the oxo group.
Final Product Formation: The intermediate is then reacted with propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols.
Substitution Products: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-4-oxobutanoic acid
- 2,2-Diethyl-4-methoxy-4-oxobutanoic acid
- 4-(4-Acetamidophenyl)-4-oxobutanoic acid
Uniqueness
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is unique due to its specific substitution pattern and the presence of both anilino and propylamino groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxo-2-(propylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-8-16-12(15(19)20)9-13(18)17-14-10(2)6-5-7-11(14)3/h5-7,12,16H,4,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDGOMSAIDZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=C(C=CC=C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.